tert-butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
tert-Butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate: is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. This particular compound features a piperidine ring fused to a spirocyclic heptane structure, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying ring strain and reactivity.
Biology: In biological research, this compound is investigated for its potential as a ligand for various receptors. Its structural features allow it to interact with biological targets in a specific manner, making it a candidate for drug discovery.
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit activity against certain diseases or conditions, making them potential therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 4-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate
Comparison: Compared to similar compounds, tert-butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate stands out due to its unique substitution pattern on the piperidine ring. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.
Properties
CAS No. |
2095410-45-8 |
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Molecular Formula |
C16H28N2O2 |
Molecular Weight |
280.41 g/mol |
IUPAC Name |
tert-butyl 3-piperidin-4-yl-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C16H28N2O2/c1-15(2,3)20-14(19)18-11-16(7-4-8-16)13(18)12-5-9-17-10-6-12/h12-13,17H,4-11H2,1-3H3 |
InChI Key |
YYIRDJGVPMNUAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C3CCNCC3)CCC2 |
Purity |
95 |
Origin of Product |
United States |
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